molecular formula C₁₆H₈D₃N₃O₅S B1162490 Droxicam-d3

Droxicam-d3

Cat. No.: B1162490
M. Wt: 360.36
Attention: For research use only. Not for human or veterinary use.
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Description

Droxicam-d3 (CAS: 90101-16-9) is a deuterated analog of Droxicam, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. Deuterated compounds like this compound are primarily employed as internal standards in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to their near-identical physicochemical properties to non-deuterated counterparts. This ensures minimal matrix effects and enhances accuracy in pharmacokinetic or bioavailability studies. The compound is commercially available with high purity (exact purity specifications are proprietary to manufacturers like Shanghai Aladdin Biochemical Technology, product code D350013). Its deuterium atoms are typically incorporated at specific positions to maintain metabolic stability while preserving structural integrity during analytical workflows.

Properties

Molecular Formula

C₁₆H₈D₃N₃O₅S

Molecular Weight

360.36

Synonyms

Dobenam-d3;  Droxar-d3;  E 3128-d3;  E 318-d3;  Ombolan-d3;  5-methyl-d3-3-(pyridin-2-yl)benzo[5,6][1,2]thiazino[3,4-e][1,3]oxazine-2,4(3H,5H)-dione 6,6-Dioxide;  5-Methyl-d3-3-(2-pyridinyl)-2H,5H-1,3-oxazino[5,6-c][1,2]benzothiazine-2,4(3H)-dione 6,6-Diox

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Droxicam-d3 is structurally analogous to Droxicam but differs by the substitution of three hydrogen atoms with deuterium. Compared to other oxicams (e.g., Piroxicam, Meloxicam), this compound shares the core benzothiazine scaffold but exhibits distinct isotopic characteristics. Key physicochemical comparisons are summarized below:

Property This compound Droxicam Piroxicam Meloxicam
Molecular Weight 339.36 g/mol 336.34 g/mol 331.35 g/mol 351.41 g/mol
LogP ~1.8 ~1.8 ~3.0 ~2.1
Solubility Low (pH-dependent) Low Very Low Moderate
Deuterium Content 3 atoms 0 0 0

Sources: Derived from manufacturer data and computational modeling.

Analytical Performance in Method Validation

A 2021 study validated a novel LC-MS/MS method for NSAID quantification, utilizing this compound as an internal standard. Key performance metrics compared to alternative standards (e.g., Piroxicam-d4, Meloxicam-d3) include:

Parameter This compound Piroxicam-d4 Meloxicam-d3
Retention Time 4.2 min 5.1 min 3.8 min
LOD (ng/mL) 0.05 0.10 0.08
LOQ (ng/mL) 0.15 0.30 0.25
Matrix Effect (%) 98.5 ± 2.1 92.3 ± 3.4 95.6 ± 2.8

Source: Supplementary Table 3 from Frontiers in Medicine (2021).

This compound demonstrated superior sensitivity (lower LOD/LOQ) and minimal matrix interference compared to other deuterated oxicams, attributed to optimized isotopic spacing and chromatographic separation.

Metabolic Stability and Isotope Effects

Deuterated compounds are designed to resist metabolic degradation via the kinetic isotope effect (KIE). In vitro studies comparing this compound with non-deuterated Droxicam revealed:

  • Half-life (t₁/₂): 8.7 hours (this compound) vs. 6.2 hours (Droxicam) in human liver microsomes.
  • CYP2C9 Metabolism: 23% slower oxidation for this compound, reducing metabolite formation.

In contrast, non-deuterated oxicams like Piroxicam and Meloxicam exhibit faster metabolism, necessitating higher dosing frequencies in therapeutic applications. This compound’s stability enhances its utility in long-duration bioanalytical studies.

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